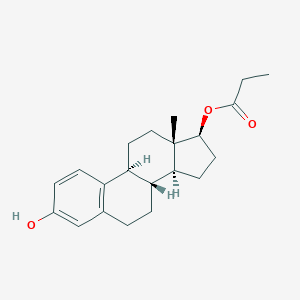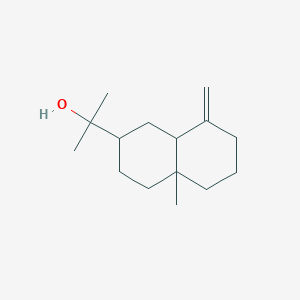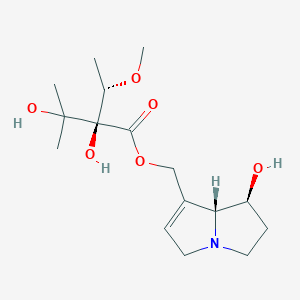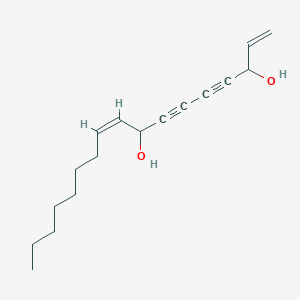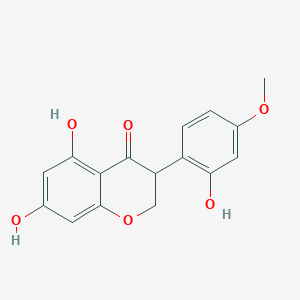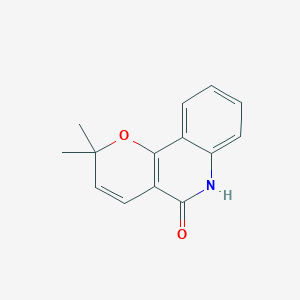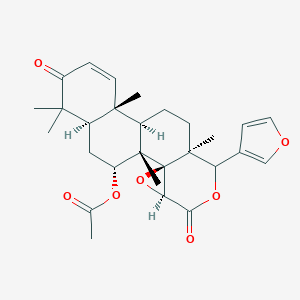
Gedunin
Übersicht
Beschreibung
Gedunin is a naturally occurring pentacyclic triterpenoid secondary metabolite found predominantly in the Meliaceae familyThis compound has garnered significant attention due to its diverse biological activities, including antibacterial, insecticidal, antimalarial, antiallergic, anti-inflammatory, anticancer, and neuroprotective effects .
Wissenschaftliche Forschungsanwendungen
Gedunin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a valuable compound for synthetic chemistry research.
Biology: this compound’s biological activities, such as its antibacterial and antimalarial properties, make it a subject of interest in biological research.
Medicine: this compound has shown potential in the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. .
Wirkmechanismus
Gedunin exerts its effects through multiple mechanisms. One of the primary mechanisms is the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of various client proteins. By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, this compound has been shown to inhibit the activation of macrophages and reduce the sensitivity of hepatocytes to tumor necrosis factor-alpha (TNF-α), contributing to its anti-inflammatory effects .
Safety and Hazards
Specific safety and hazard information for Gedunin can be found in the Safety Data Sheets . However, it’s important to note that any substance should be handled with appropriate safety measures.
Zukünftige Richtungen
Gedunin and its derivatives have shown enormous potential in the treatment of cancer, neurodegenerative, and infectious diseases . Future research directions include further investigation of its bioactivity and therapeutic effects on various human diseases . The development of innovative methods for the synthesis of organic molecules and the prediction of molecular properties of modified this compound using machine learning are also promising future directions .
Biochemische Analyse
Biochemical Properties
Gedunin has been found to interact with a variety of enzymes, proteins, and other biomolecules. One of the most significant discoveries was that this compound acts as a heat shock protein (Hsp) inhibitor . This interaction plays a crucial role in its biological activities.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis and cytotoxicity in certain cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role as a heat shock protein inhibitor is particularly significant in this regard .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its effects on metabolic flux or metabolite levels are part of its broad range of biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters and binding proteins. The effects on its localization or accumulation are part of its mechanism of action .
Subcellular Localization
It is likely that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gedunin is complex and involves multiple steps. A notable synthetic route includes a thirteen-step chemoenzymatic synthesis. This method involves the use of various chemical reactions, including oxidation, reduction, and cyclization, to construct the pentacyclic structure of this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources, particularly from the seeds of Azadirachta indica. The extraction process involves solvent extraction followed by purification using chromatographic techniques. This method ensures the isolation of this compound in its pure form for further applications .
Analyse Chemischer Reaktionen
Types of Reactions: Gedunin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds with potential therapeutic properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities .
Vergleich Mit ähnlichen Verbindungen
Gedunin is part of a larger group of compounds known as limonoids, which are found in the Meliaceae family. Similar compounds include:
Azadirachtin: Another limonoid found in neem, known for its potent insecticidal properties.
Nimbolide: A limonoid with anticancer and anti-inflammatory activities.
Salannin: A limonoid with insecticidal and antimalarial properties.
Compared to these similar compounds, this compound is unique due to its broad spectrum of biological activities and its ability to inhibit heat shock proteins, making it a promising candidate for therapeutic applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Gedunin involves a multi-step process starting from readily available starting materials. The key steps involve the construction of the tricyclic ring system and the introduction of the functional groups necessary for the final compound. The synthesis pathway can be broken down into the following steps.", "Starting Materials": [ "2,4-pentanedione", "ethyl acetoacetate", "benzaldehyde", "methylamine", "sodium borohydride", "acetic anhydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "methyl iodide", "p-toluenesulfonic acid", "tetrahydrofuran", "chloroform", "methanol" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and ethyl acetoacetate in the presence of p-toluenesulfonic acid to form a β-ketoester", "Step 2: Reaction of β-ketoester with benzaldehyde in the presence of sodium hydroxide to form a chalcone", "Step 3: Reduction of chalcone with sodium borohydride in methanol to form a diol", "Step 4: Oxidation of diol with sulfuric acid to form a ketone", "Step 5: Reaction of ketone with methylamine in the presence of acetic acid to form an imine", "Step 6: Reduction of imine with sodium borohydride in methanol to form a secondary amine", "Step 7: Reaction of secondary amine with methyl iodide in the presence of potassium carbonate to form a quaternary ammonium salt", "Step 8: Cyclization of quaternary ammonium salt with sulfuric acid to form the tricyclic ring system", "Step 9: Deprotection of tricyclic ring system with sodium hydroxide", "Step 10: Acetylation of tricyclic ring system with acetic anhydride in the presence of pyridine to form Gedunin" ] } | |
CAS-Nummer |
2753-30-2 |
Molekularformel |
C28H34O7 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
[(1S,2R,4S,7S,8S,12R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate |
InChI |
InChI=1S/C28H34O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h8-10,12,14,17-18,20-22H,7,11,13H2,1-6H3/t17?,18?,20-,21+,22-,25-,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
YJXDGWUNRYLINJ-POZBICLPSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CC2[C@](C=CC(=O)C2(C)C)(C3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Kanonische SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Piktogramme |
Irritant |
Synonyme |
gedunin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



